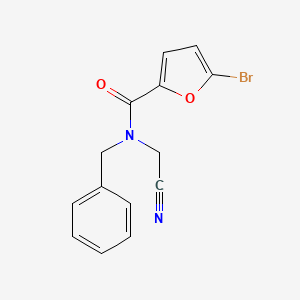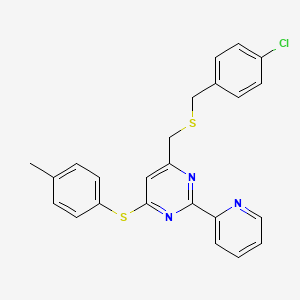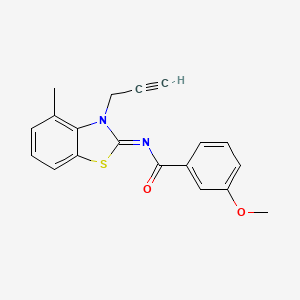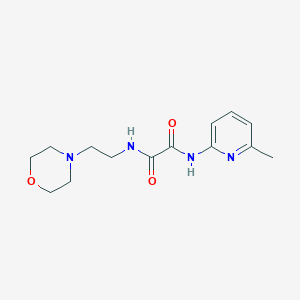![molecular formula C25H22ClN5O3S B2737417 7-chloro-3-((4-ethylphenyl)sulfonyl)-N-(3-methoxybenzyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine CAS No. 893788-54-0](/img/structure/B2737417.png)
7-chloro-3-((4-ethylphenyl)sulfonyl)-N-(3-methoxybenzyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Molecular Structure Analysis
The triazoloquinazoline ring system is a fused ring structure that includes a triazole ring (a five-membered ring with two carbon atoms and three nitrogen atoms) and a quinazoline ring (a fused six-membered benzene ring and a five-membered ring containing two nitrogen atoms). This kind of structure is often seen in pharmaceutical compounds .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the electron-withdrawing sulfonyl group and the electron-donating methoxy group. The amine group could potentially undergo reactions with electrophiles .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the sulfonyl and amine groups could impact the compound’s solubility in different solvents .科学的研究の応用
Synthesis and Biological Activities
Compounds within this chemical class have been synthesized and evaluated for their potential in various biological applications. Notably, the synthesis techniques often involve complex chemical reactions to introduce specific functional groups that contribute to the biological activity of these compounds. For instance, [1,2,4]triazolo[4,3-a]quinazolin-5-ones and their derivatives have been explored for their H1-antihistaminic properties, showing significant protection against histamine-induced bronchospasm in animal models, with some compounds exhibiting negligible sedation compared to standard drugs (Alagarsamy et al., 2008); (Alagarsamy et al., 2009).
Additionally, derivatives of triazoloquinazolinone have been investigated for their anticancer activity, specifically targeting tubulin polymerization and serving as vascular disrupting agents. These compounds are designed as conformationally restricted analogues of known anticancer agents, demonstrating potent anticancer activity across a broad range of cancer cell lines (Driowya et al., 2016).
Antimicrobial and Anticancer Evaluation
The antimicrobial activities of these compounds have been assessed against a variety of microorganisms. Some derivatives have shown promising antimicrobial properties, suggesting potential for development as new antimicrobial agents. For example, novel pyrido[1',2':2,3][1,2,4]triazolo[1,5-c]quinazolines and thiazolo[3',2':2,3][1,2,4]triazolo[1,5-a]pyridines demonstrated significant antimicrobial activity, highlighting the versatility of the triazoloquinazoline core in drug design (El‐Kazak & Ibrahim, 2013).
Furthermore, the exploration of substituted triazoloquinazolinones as synthons for preparing polycondensed heterocycles has opened new avenues in the search for compounds with enhanced biological activities, including anti-tubercular agents. These studies underscore the potential of this chemical framework in the development of new therapeutic agents with specific biological targets (Chernyshev et al., 2014).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
7-chloro-3-(4-ethylphenyl)sulfonyl-N-[(3-methoxyphenyl)methyl]triazolo[1,5-a]quinazolin-5-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22ClN5O3S/c1-3-16-7-10-20(11-8-16)35(32,33)25-24-28-23(27-15-17-5-4-6-19(13-17)34-2)21-14-18(26)9-12-22(21)31(24)30-29-25/h4-14H,3,15H2,1-2H3,(H,27,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMSHSBNUQUNIRH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)S(=O)(=O)C2=C3N=C(C4=C(N3N=N2)C=CC(=C4)Cl)NCC5=CC(=CC=C5)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22ClN5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
508.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(4,5-dimethylbenzo[d]thiazol-2-yl)-2-phenyl-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B2737338.png)
![(E)-ethyl 2-((4-butoxybenzoyl)imino)-1-isobutyl-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate](/img/structure/B2737339.png)


![N-(benzo[d]thiazol-6-yl)-3-oxo-3H-benzo[f]chromene-2-carboxamide](/img/structure/B2737344.png)
![2-Cyclopropyl-1-[1-(4-methylpyrimidin-2-yl)azetidin-3-yl]benzimidazole](/img/structure/B2737345.png)


![2-(2-(2-hydroxyethyl)-1H-benzo[d]imidazol-1-yl)-1-(2-methylpiperidin-1-yl)ethanone](/img/structure/B2737351.png)



methyl}amino)acetate](/img/structure/B2737357.png)
